1-乙酰胺环丙烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

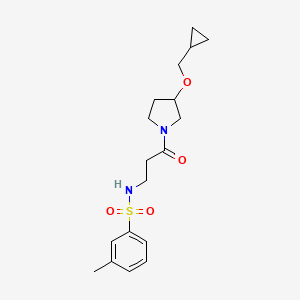

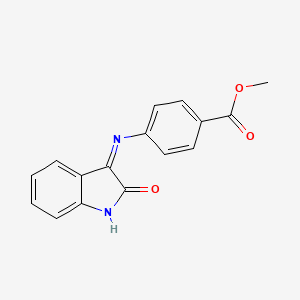

1-Acetamidocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.

BenchChem offers high-quality 1-Acetamidocyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetamidocyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

植物生理学中的乙烯生物合成

1-乙酰胺环丙烷羧酸是乙烯生物合成的前体,乙烯是一种植物激素,调节着广泛的生长发育过程以及对生物和非生物胁迫的反应 . 该化合物由S-腺苷-L-蛋氨酸(SAM)通过ACC合酶(ACSs)合成,随后被ACC氧化酶(ACOs)氧化成乙烯 .

乙烯独立的生长调节

最近的研究表明,1-乙酰胺环丙烷羧酸也可能在不依赖乙烯生物合成的条件下发挥信号作用。 这包括参与细胞壁信号传导、保卫母细胞分裂和病原体毒力 .

非蛋白氨基酸的合成

作为一种非蛋白氨基酸,1-乙酰胺环丙烷羧酸作为合成其他生物活性化合物的基石。 它被用于制备未直接由DNA编码但具有植物生长调节作用的氨基酸以及作为医药中间体 .

拟肽和药物设计

1-乙酰胺环丙烷羧酸的结构刚性使其成为设计拟肽的理想候选。 这些分子模拟肽的结构,在药物设计中用于调节生物过程 .

抗病毒剂

1-乙酰胺环丙烷羧酸的衍生物已被探索其作为抗病毒剂的潜力。 例如,脱氢冠氨酸,一种衍生物,对丙型肝炎病毒的NS3/4A蛋白酶表现出高活性 .

植物生长调节剂

源自1-乙酰胺环丙烷羧酸的化合物充当植物生长调节剂。 它们可以影响植物发育的各个方面,例如种子萌发、根系生长、开花、果实成熟和衰老 .

作用机制

Target of Action

1-Acetamidocyclopropanecarboxylic acid, also known as 1-acetylamino-1-cyclopropanecarboxylic acid, is a derivative of the amino acid lysine . It is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .

Mode of Action

The interaction of 1-acetamidocyclopropanecarboxylic acid with its targets involves a series of biochemical reactions. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound can bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin, thereby reducing fibrinolysis .

Biochemical Pathways

1-Acetamidocyclopropanecarboxylic acid plays a crucial role in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl

生化分析

Biochemical Properties

1-Acetamidocyclopropanecarboxylic acid is involved in the biosynthesis of ethylene, a plant hormone that regulates many aspects of plant growth and development . The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) .

Cellular Effects

The effects of 1-acetamidocyclopropanecarboxylic acid on cells are primarily related to its role in the production of ethylene . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .

Molecular Mechanism

The molecular mechanism of 1-acetamidocyclopropanecarboxylic acid involves its conversion into ethylene. This process is catalyzed by ACC oxidase (ACO), an enzyme that converts ACC into ethylene . This reaction is the final step in the ethylene biosynthesis pathway .

Metabolic Pathways

1-Acetamidocyclopropanecarboxylic acid is involved in the ethylene biosynthesis pathway . This pathway begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . The subsequent steps involve the conversion of AdoMet to ACC by ACC synthase (ACS), and finally, the conversion of ACC to ethylene by ACC oxidase (ACO) .

Subcellular Localization

Some studies suggest that ACC oxidase, the enzyme that converts ACC into ethylene, may be localized at the plasma membrane

属性

IUPAC Name |

1-acetamidocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVVEDRQXFLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)

![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2593115.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)